

Validating Bioavailable 87Sr/86Sr Ratios: A Comparative Guide for Provenance Studies

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A critical aspect of robust provenance and mobility studies is the accurate determination of the local bioavailable strontium (Sr) isotope signature. This guide provides a comparative framework for validating bioavailable 87Sr/86Sr ratios by cross-referencing environmental samples with local fauna. It details experimental protocols, presents comparative data, and outlines the logical workflow for establishing a reliable local isotopic baseline.

Strontium isotope analysis is a powerful tool for researchers tracking movement and geographic origin. The fundamental principle is that the 87Sr/86Sr ratio in animal tissues reflects the geology of the region where that animal foraged.[1][2] However, the "bioavailable" strontium—what is actually incorporated into the food web—can be influenced by various environmental factors. Therefore, validating the local bioavailable 87Sr/86Sr signature with resident fauna is a crucial step for accurate interpretation.

Comparative Analysis of 87Sr/86Sr Ratios Across Sample Types

Establishing a local strontium baseline involves sampling various components of the ecosystem. The underlying assumption, which has been experimentally tested, is that there is no significant fractionation of 87Sr/86Sr ratios as strontium moves from the geosphere through the food web to animal tissues.[3][4] This lack of fractionation means that the 87Sr/86Sr ratio in the tissues of local, non-migratory fauna should reflect the bioavailable strontium in their environment.



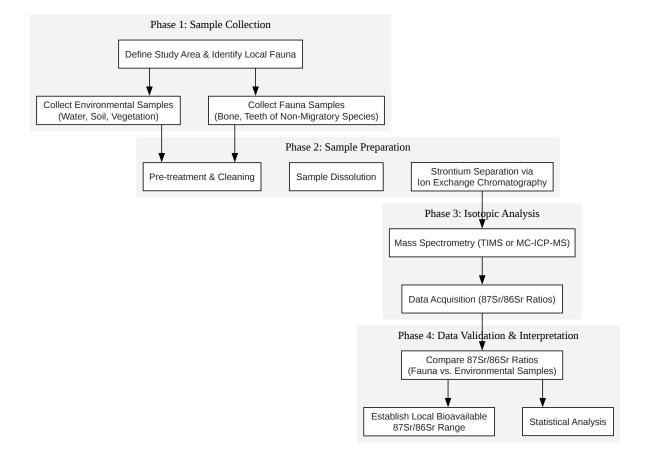
Below is a summary of typical 87Sr/86Sr ratios found in different environmental and biological samples from the same locality. These values are illustrative and will vary based on the underlying geology.

Sample Type	Typical 87Sr/86Sr Range (Illustrative)	Key Considerations
Water (Surface/Groundwater)	0.7080 - 0.7120	Reflects the average 87Sr/86Sr of the watershed's geology.[5] Can be influenced by atmospheric deposition.
Soil (Leachable Fraction)	0.7085 - 0.7125	Represents the strontium available for plant uptake.[3] Can show heterogeneity within a small area.
Vegetation (Foliage/Roots)	0.7085 - 0.7125	Directly incorporates the bioavailable Sr from the soil and water.[6] Different plant species at the same location may show slight variations.[6]
Local Fauna (Herbivores)		
Bone	0.7086 - 0.7126	Represents an average of the diet over a longer period due to slower turnover rates.[7]
Tooth Enamel	0.7087 - 0.7127	Locks in the isotopic signature of the diet during enamel mineralization, providing a snapshot of a specific time in the animal's life.[7][8]
Local Fauna (Omnivores/Carnivores)	0.7086 - 0.7126	Reflects the integrated 87Sr/86Sr ratio of their local prey and water sources.



Experimental Workflow for Validation

The process of validating local bioavailable 87Sr/86Sr ratios follows a systematic workflow, from sample collection to data analysis and interpretation.





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Workflow for validating local bioavailable 87Sr/86Sr ratios.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are synthesized from established research practices.

Sample Collection

- Environmental Samples:
 - Water: Collect surface water from multiple points within the study area to account for spatial variability. Groundwater samples can also be valuable.[5] Samples should be filtered and acidified.
 - Soil: Collect soil samples from the rooting zone. The "leachable" or "bioavailable" strontium fraction is of primary interest.
 - Vegetation: Sample various local plant species, as different plants may uptake strontium differently.[6] Both foliage and roots can be analyzed.
- Fauna Samples:
 - Select non-migratory species to ensure they represent the local environment. Small mammals are often ideal.
 - For deceased animals, collect bone (e.g., femur) and teeth (e.g., incisors, molars). Tooth enamel is preferred as it is less susceptible to diagenetic alteration.[7]

Sample Preparation

- Cleaning and Pre-treatment:
 - Bone and Teeth: Mechanically clean to remove adhering tissue and soil. The surface can be abraded to remove contaminants. For enamel, it is often isolated from dentin using a dental drill.



- Vegetation: Wash with deionized water to remove soil particles. Samples are then typically freeze-dried and homogenized.
- Soil: Air-dry and sieve the soil. The bioavailable fraction is extracted using a leaching agent (e.g., ammonium nitrate).
- Sample Dissolution:
 - Accurately weigh the prepared sample material.
 - Dissolve the sample in a strong acid (e.g., nitric acid).
- Strontium Separation:
 - Isolate strontium from other elements using ion exchange chromatography. This is a critical step to avoid isobaric interferences during mass spectrometry.

Isotopic Analysis

- Instrumentation: The 87Sr/86Sr ratios are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[3][9]
- Normalization: The measured ratios are normalized to a known standard (e.g., NIST SRM 987) to correct for instrumental mass fractionation.[3] The 86Sr/88Sr ratio of 0.1194 is used for this normalization.[3]
- Data Quality: Analytical precision is monitored through repeated measurements of standards and sample duplicates. The external analytical uncertainty for the 87Sr/86Sr ratio is typically around 0.00002 (2σ).

Data Interpretation

- Comparison: The 87Sr/86Sr ratios from the local fauna are compared to the ratios from the water, soil, and vegetation samples.
- Validation: A strong correlation between the 87Sr/86Sr ratios of the fauna and the environmental samples validates the local bioavailable strontium signature. Mammal skeletal



tissues are often the most accurate predictors of the local bioavailable signature.[1][2]

• Defining the Local Range: The range of 87Sr/86Sr values from the validated local fauna is used to define the "local" isotopic signature. This range can then be used as a baseline to identify non-local individuals in archaeological or ecological studies.[8][10]

By following these rigorous validation procedures, researchers can confidently establish the local bioavailable 87Sr/86Sr range, thereby increasing the accuracy and reliability of their mobility and provenance studies.

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